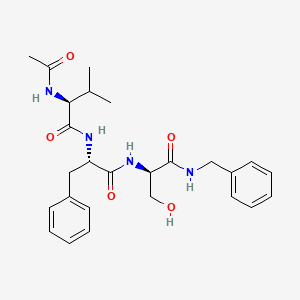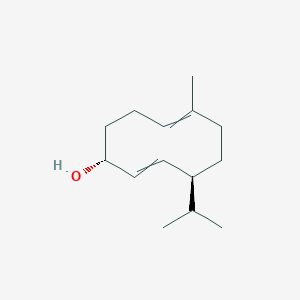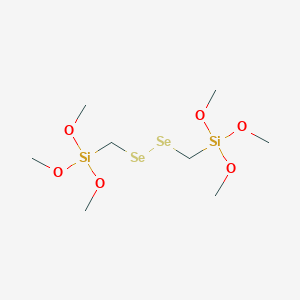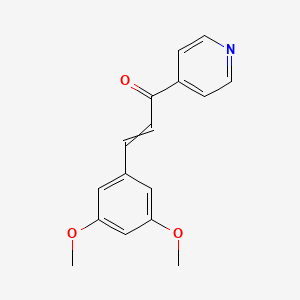
6,7-Dihydroxyheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxyheptanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of heptanoic acid, characterized by the presence of two hydroxyl groups at the 6th and 7th positions of the heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyheptanoic acid typically involves the reaction of 5-(oxiran-2-yl)pentanoic acid with sulfuric acid in a tetrahydrofuran-water mixture. The reaction is carried out at room temperature (23°C) for 12 hours, followed by neutralization to pH 7 and removal of tetrahydrofuran under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form heptanoic acid derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 6,7-Dioxoheptanoic acid or 6,7-dicarboxyheptanoic acid.
Reduction: Heptanoic acid or 6-hydroxyheptanoic acid.
Substitution: 6,7-Dihaloheptanoic acid or 6,7-dialkylheptanoic acid.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxyheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxyheptanoic acid: A structural isomer with hydroxyl groups at the 3rd and 5th positions.
7-Hydroxyheptanoic acid: A derivative with a single hydroxyl group at the 7th position.
Heptanoic acid: The parent compound without any hydroxyl groups.
Uniqueness
6,7-Dihydroxyheptanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
920974-78-3 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
6,7-dihydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O4/c8-5-6(9)3-1-2-4-7(10)11/h6,8-9H,1-5H2,(H,10,11) |
InChI-Schlüssel |
FJKVIRFMBJTEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
